
Atrial Natriuretic Factor (3-28) (human, bovine, porcine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
ANF is synthesized and secreted by the atrial myocardium. It is produced by cardiac atrial muscle cells and aids in controlling water and electrolyte balance and blood pressure.Molecular Structure Analysis
ANF contains a total of 390 bonds, including 203 non-H bonds, 52 multiple bonds, 68 rotatable bonds, 34 double bonds, 18 aromatic bonds, 3 six-membered rings, and 2 carboxylic acids .Chemical Reactions Analysis
ANF inhibits hormone-stimulated adrenal steroidogenesis in cultured bovine adrenal cells, contributing to its natriuretic effect. N-terminal peptide segments of the ANF prohormone cause vasodilation and increase cyclic GMP in the aorta.Physical And Chemical Properties Analysis
ANF has a molecular weight of 2880.2 g/mol. It contains a total of 390 bonds, including 203 non-H bonds, 52 multiple bonds, 68 rotatable bonds, 34 double bonds, 18 aromatic bonds, 3 six-membered rings, and 2 carboxylic acids .Wissenschaftliche Forschungsanwendungen
Inhibition of Adrenal Steroidogenesis : ANF inhibits hormone-stimulated adrenal steroidogenesis in cultured bovine adrenal cells, contributing to its natriuretic effect (De Léan et al., 1984).
Regulation of Fluid Balance and Blood Pressure : ANF is involved in regulating body fluid balance and blood pressure. Its presence in the brain suggests a mechanism involving both ANP and BNP (Sudoh et al., 1988).
Blood Pressure and Extracellular Fluid Volume Regulation : It contributes to the regulation of blood pressure and extracellular fluid volume in cardiac atria (Zivin et al., 1984).
Diuretic, Hypotensive, and Inhibitory Hormone : ANF produced by cardiac atrial muscle cells aids in controlling water and electrolyte balance and blood pressure (Bold, 1985).
Response to Sodium Loading and Posture Change : It acts as a volume regulatory hormone, responding to sodium loading and posture changes in humans (Hollister et al., 1986).
Adaptation to Increased Sodium Intake : ANF plays an important role in human adaptation to increased sodium intake (Shenker et al., 1985).
Vasodilation and Cyclic GMP Increase : N-terminal peptide segments of the ANF prohormone cause vasodilation and increase cyclic GMP in the aorta (Vesely et al., 1987).
Role in Normal Homeostasis and Pathological Circumstances : ANF has a complex and distinct functional role in maintaining normal homeostasis and responding to pathological circumstances (Margulies & Burnett, 2006).
Response to Increased Atrial Pressure : It may be released in response to increased atrial pressure, playing a role in circulatory volume regulation (Rodeheffer et al., 1986).
Clearance Function via C-ANF Receptors : C-ANF receptors remove ANF from circulation through receptor-ligand internalization, receptor recycling, and lysosomal hydrolysis of ANF (Nussenzveig et al., 1990).
Natriuresis and Brain Tissue Storage : ANF plays a role in natriuresis and is stored in brain tissues (Inagami & Kambayashi, 1993).
Potent Natriuretic Substance : Identified as a powerful endogenous natriuretic substance with direct vascular and natriuretic effects (Maack et al., 1985).
Short Half-Life in Human Plasma : ANF has a short half-life of about 3 minutes in human plasma and plays a role in natriuresis (Wilkins et al., 1989).
Identification in Atrial Cardiocytes : Found in secretory granules of atrial cardiocytes with activity comparable to the natural form (Seidah et al., 1984).
Diuretic, Natriuretic, and Vasorelaxant Activities : α-human ANP elicits potent diuretic, natriuretic, and vasorelaxant activities (Kangawa & Matsuo, 1984).
Synthesis in Chromaffin Cells : CDD/ANP is synthesized in chromaffin cells in the adrenal medulla, regulating blood pressure and heart rate (Feller et al., 1991).
Physiopathologic Studies via Radioimmunoassays : Radioimmunoassays measure ANF in plasma and atria for physiopathologic studies in humans and rats (Gutkowska et al., 1987).
Rapid Inactivation by Kidney Brush-Border Membranes : ANF is rapidly inactivated by rabbit kidney brush-border membranes, producing a major degradation product (Olins et al., 1987).
Fast Degradation In Vivo : More than 95% of injected immunoreactive ANF material is eliminated from circulation within 3 minutes (Murthy et al., 1986).
Wirkmechanismus
ANF is involved in regulating body fluid balance and blood pressure. It acts as a volume regulatory hormone, responding to sodium loading and posture changes in humans. It may be released in response to increased atrial pressure, playing a role in circulatory volume regulation. C-ANF receptors remove ANF from circulation through receptor-ligand internalization, receptor recycling, and lysosomal hydrolysis of ANF.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H187N43O36S3/c1-7-59(4)92-112(195)141-49-87(170)142-60(5)93(176)146-70(32-33-84(120)167)101(184)156-78(52-162)97(180)140-50-89(172)144-72(41-58(2)3)95(178)139-51-90(173)145-82(110(193)153-75(45-85(121)168)105(188)158-79(53-163)107(190)152-74(43-62-21-12-9-13-22-62)104(187)148-68(26-17-38-135-117(128)129)99(182)155-77(113(196)197)44-63-28-30-64(166)31-29-63)56-199-200-57-83(160-109(192)81(55-165)159-108(191)80(54-164)157-100(183)67(25-16-37-134-116(126)127)147-94(177)65(119)23-14-35-132-114(122)123)111(194)151-73(42-61-19-10-8-11-20-61)96(179)138-47-86(169)137-48-88(171)143-66(24-15-36-133-115(124)125)98(181)150-71(34-40-198-6)102(185)154-76(46-91(174)175)106(189)149-69(103(186)161-92)27-18-39-136-118(130)131/h8-13,19-22,28-31,58-60,65-83,92,162-166H,7,14-18,23-27,32-57,119H2,1-6H3,(H2,120,167)(H2,121,168)(H,137,169)(H,138,179)(H,139,178)(H,140,180)(H,141,195)(H,142,170)(H,143,171)(H,144,172)(H,145,173)(H,146,176)(H,147,177)(H,148,187)(H,149,189)(H,150,181)(H,151,194)(H,152,190)(H,153,193)(H,154,185)(H,155,182)(H,156,184)(H,157,183)(H,158,188)(H,159,191)(H,160,192)(H,161,186)(H,174,175)(H,196,197)(H4,122,123,132)(H4,124,125,133)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)/t59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTSAHHZXZQHBE-VYYHEFJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H187N43O36S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2880.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


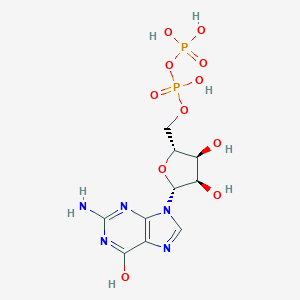
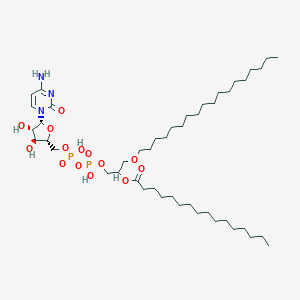

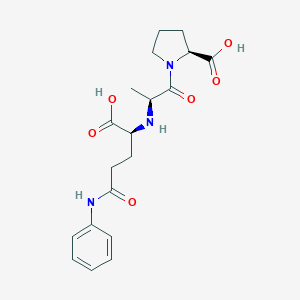
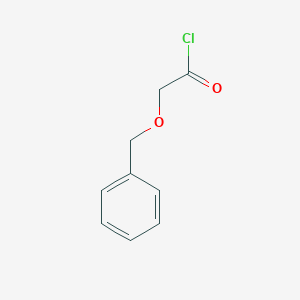

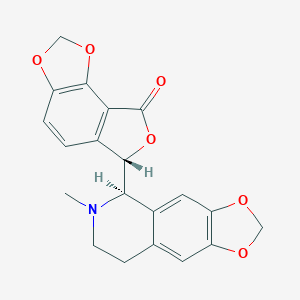
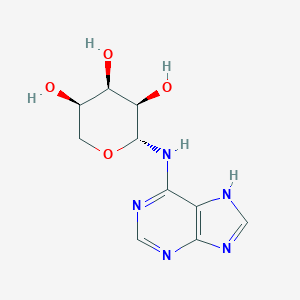
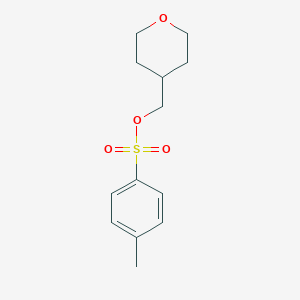
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
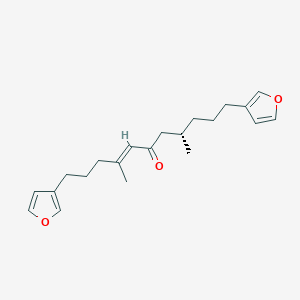

![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)